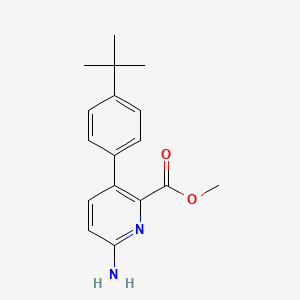

Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate

Descripción general

Descripción

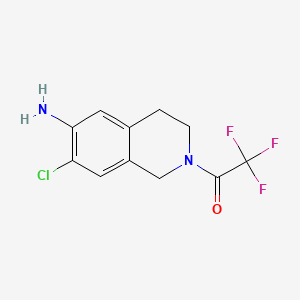

“Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate” is a chemical compound with the CAS Number: 1280786-65-3 . Its molecular formula is C17H20N2O2 and it has a molecular weight of 284.36 . The IUPAC name for this compound is methyl 6-amino-3-(4-tert-butylphenyl)-2-pyridinecarboxylate .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C17H20N2O2/c1-17(2,3)12-7-5-11(6-8-12)13-9-10-14(18)19-15(13)16(20)21-4/h5-10H,1-4H3,(H2,18,19) . This code provides a unique representation of the molecule’s structure.Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- The synthesis and crystal structure of related compounds have been a significant area of research. One study focused on the title compound obtained through the reaction of specific carbamates and picolinic acid, showcasing edge-to-face alignment in the crystal structure, stabilized by intermolecular hydrogen bonds and C—H⋯π interactions (Zheng et al., 2008). Another study synthesized 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid as a key intermediate for antitumor antibiotic synthesis, demonstrating the utility of certain synthetic methodologies in preparing complex organic molecules (Li et al., 2013).

Coordination Chemistry and Catalysis

- Research on imidotungsten(VI) complexes with chelating amino and imino phenolates has contributed to the understanding of coordination chemistry and the behavior of tungsten complexes in reactions, providing insights into their potential applications in catalysis (Hänninen et al., 2011). Similarly, the study of oxo molybdenum(vi) complexes of a new aminoalcohol phenolate ligand offered valuable information on their catalytic oxotransfer activities, highlighting the role of such complexes in oxidation reactions (Hossain et al., 2017).

Supramolecular Chemistry

- Investigations into the supramolecular self-assembly of Cu(II) malonate complexes revealed pH-triggered changes, showcasing the delicate balance of interactions that dictate the assembly of such complexes. This work has implications for designing responsive materials based on metal-organic frameworks (Choudhury et al., 2008).

Synthetic Organic Chemistry

- Studies on the Claisen rearrangement of aliphatic allyl vinyl ethers in the presence of copper(II) bisoxazoline have provided insights into the mechanisms of such rearrangements and the influence of catalyst and solvent on the selectivity and configuration of the products. This research aids in the development of more efficient synthetic strategies for complex organic molecules (Balta et al., 2008).

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Methyl 6-amino-3-(4-(tert-butyl)phenyl)picolinate plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in the pyridine nucleotide metabolism. The compound can act as a substrate or inhibitor for these enzymes, affecting their catalytic activity. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression patterns, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and the availability of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. The compound can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions. These binding interactions can lead to the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcriptional activity of target genes, leading to altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes involved in the pyridine nucleotide metabolism, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of specific metabolites. The compound’s interactions with metabolic enzymes and cofactors are essential for understanding its role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it determines the concentration of the compound at its site of action. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns are crucial for the compound’s biological activity, as they determine its interactions with specific biomolecules and its effects on cellular processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

Propiedades

IUPAC Name |

methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-17(2,3)12-7-5-11(6-8-12)13-9-10-14(18)19-15(13)16(20)21-4/h5-10H,1-4H3,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBKSVVZXZVJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682498 | |

| Record name | Methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-65-3 | |

| Record name | 2-Pyridinecarboxylic acid, 6-amino-3-[4-(1,1-dimethylethyl)phenyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-amino-3-(4-tert-butylphenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B581268.png)

![2-Benzamido-5-bromo-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B581284.png)

![2-(2,6-dichlorophenyl)isothiazolo[5,4-c]pyridin-3(2H)-one](/img/structure/B581289.png)